molecular formula C19H20N2O5S B3661820 3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid

3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid

Cat. No.: B3661820
M. Wt: 388.4 g/mol
InChI Key: ZRUJXUCWVMCLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid is a complex organic compound with a molecular formula of C19H19N2O5S This compound is characterized by the presence of an ethylphenoxy group, a carbamothioyl group, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid typically involves multiple steps. One common method starts with the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride. The acid chloride is subsequently reacted with 4-methoxybenzoic acid in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of more efficient catalysts, higher reaction temperatures, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-((4-Sulfamoylphenyl)carbamothioyl) amides: These compounds share a similar carbamothioyl group and have been studied for their enzyme inhibition properties.

    4-Methoxyphenylacetic acid derivatives: These compounds have similar structural features and are used in various chemical syntheses.

Uniqueness

3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-3-12-4-7-14(8-5-12)26-11-17(22)21-19(27)20-15-10-13(18(23)24)6-9-16(15)25-2/h4-10H,3,11H2,1-2H3,(H,23,24)(H2,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUJXUCWVMCLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid
Reactant of Route 2
3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid
Reactant of Route 3
3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid
Reactant of Route 5
3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.